p-Aminobenzoic acid diethylaminoethyl ester hydrochloride
p-Aminobenzoic acid diethylaminoethyl ester hydrochloride
Procaine is an inhibitor of sodium channel, NMDA receptor and nAChR with IC50 of 60 μM, 0.296 mM and 45.5 μM, which is also an inhibitor of 5-HT3 with KD of 1.7 μM.Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel.Procaine is an excitant of limbic system cells. 15 mg/kg Procaine increases cellular activity in amygdala ventral hippocampus, nucleus accumbens, temporal neocortex and ventromedial hypothalamus of awaken cat. Procaine facilitates transmission of evoked excitatory activity from the amygdala to the ventromedial hypothalamus.
Brand Name:
Vulcanchem
CAS No.:
51-05-8
VCID:
VC0000508
InChI:
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H
SMILES:
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-]
Molecular Formula:
C13H20N2O2 • HCl
Molecular Weight:
272.77 g/mol
p-Aminobenzoic acid diethylaminoethyl ester hydrochloride
CAS No.: 51-05-8
APIs
VCID: VC0000508
Molecular Formula: C13H20N2O2 • HCl
Molecular Weight: 272.77 g/mol
CAS No. | 51-05-8 |
---|---|
Product Name | p-Aminobenzoic acid diethylaminoethyl ester hydrochloride |
Molecular Formula | C13H20N2O2 • HCl |
Molecular Weight | 272.77 g/mol |
IUPAC Name | 2-(4-aminobenzoyl)oxyethyl-diethylazanium;chloride |
Standard InChI | InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H |
Standard InChIKey | HCBIBCJNVBAKAB-UHFFFAOYSA-N |
SMILES | CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Canonical SMILES | CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Appearance | Powder |
Melting Point | 155.5 °C |
Description | Procaine is an inhibitor of sodium channel, NMDA receptor and nAChR with IC50 of 60 μM, 0.296 mM and 45.5 μM, which is also an inhibitor of 5-HT3 with KD of 1.7 μM.Procaine acts mainly by inhibiting sodium influx through voltage gated sodium channels in the neuronal cell membrane of peripheral nerves. When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited. The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel.Procaine is an excitant of limbic system cells. 15 mg/kg Procaine increases cellular activity in amygdala ventral hippocampus, nucleus accumbens, temporal neocortex and ventromedial hypothalamus of awaken cat. Procaine facilitates transmission of evoked excitatory activity from the amygdala to the ventromedial hypothalamus. |
Synonyms | Anuject Geriocaine Gerokit Hewedolor-Procain Hydrochloride, Procaine Lophakomp-Procain N Novocain Novocaine Pröcaine chlorhydrate Lavoisier Procain Braun Procain curasan Procain Jenapharm Procain Rödler Procain Steigerwald procain-loges Procaina Serra Procaine Procaine Hydrochloride Röwo Procain |
PubChem Compound | 15939510 |
Last Modified | Nov 11 2021 |
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